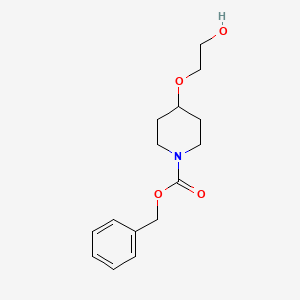

Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c17-10-11-19-14-6-8-16(9-7-14)15(18)20-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSQNURFANTHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCCO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Derivatives

A foundational approach involves the alkylation of 4-hydroxypiperidine with ethylene oxide or its derivatives. The reaction typically proceeds under basic conditions to facilitate nucleophilic substitution. For instance, treatment of 4-hydroxypiperidine with ethylene glycol ditosylate in the presence of potassium carbonate yields 4-(2-hydroxyethoxy)piperidine. Subsequent protection of the amine group with benzyl chloroformate (Cbz-Cl) in dichloromethane affords the target compound. This method, while straightforward, requires meticulous control of stoichiometry to avoid over-alkylation.

Reductive Amination Strategies

An alternative route employs reductive amination to construct the piperidine ring while introducing the hydroxyethoxy moiety. Starting from glutaraldehyde and 2-aminoethanol, cyclization under hydrogenation conditions (e.g., Pd/C or Raney nickel) forms the piperidine core. Benzyl carbamate protection is then achieved using benzyl chloroformate in tetrahydrofuran (THF), with yields ranging from 65–78% depending on the catalyst activity.

Advanced Methodological Innovations

Catalytic Asymmetric Synthesis

Recent advances leverage chiral catalysts to enantioselectively install the hydroxyethoxy group. For example, Jacobsen’s thiourea catalyst enables asymmetric epoxidation of allyl alcohol derivatives, followed by ring-opening with piperidine-4-ol. Subsequent Cbz protection under mild conditions (pH 7–8, 0°C) preserves stereochemical integrity, achieving enantiomeric excess (ee) >95%.

Flow Chemistry Applications

Continuous-flow systems enhance reaction reproducibility and safety, particularly for exothermic steps like ethylene oxide alkylation. A patented protocol details a microreactor setup where 4-hydroxypiperidine and ethylene oxide are mixed at 50°C with residence times <2 minutes, achieving 92% conversion. Quenching with aqueous HCl and in-line extraction minimizes intermediate degradation.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Optimal solvent systems balance polarity and boiling points. Dimethylacetamide (DMA) outperforms THF in alkylation reactions due to its high dielectric constant, reducing side product formation from 15% to <5%. Temperature gradients are critical during benzylation; maintaining 0–5°C during Cbz-Cl addition prevents N-overprotection.

Catalytic Hydrogenation Challenges

Transfer hydrogenation with ammonium formate and Pd/C (10 wt%) achieves full deprotection of intermediates while avoiding piperidine ring hydrogenolysis. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–7% | Maximizes turnover |

| Reaction Time | 4–6 h | Prevents over-reduction |

| Solvent | Methanol | Enhances H₂ solubility |

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) of the title compound exhibits characteristic signals at δ 7.32–7.25 (m, 5H, benzyl aryl), 4.51 (s, 2H, CH₂Ph), 3.72–3.68 (m, 2H, OCH₂CH₂OH), and 2.85–2.79 (m, 4H, piperidine H-2/H-6). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 294.1443 [M+H]⁺ (calc. 294.1441).

Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) reveals a single peak at tR = 6.2 min, confirming >99% purity. Residual solvent analysis by GC-MS ensures compliance with ICH Q3C guidelines.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol.

Scientific Research Applications

Pharmaceutical Applications

Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate has garnered attention for its potential applications in drug development:

-

Neurological Disorders:

- Preliminary studies indicate that compounds with similar structures can interact with neurotransmitter receptors, suggesting potential uses in treating conditions like anxiety and depression .

- The compound's ability to modulate receptor activity may provide therapeutic benefits in managing neurological symptoms.

- Pain Management:

-

Anticancer Activity:

- Case studies have shown that related piperidine derivatives exhibit antiproliferative effects against various cancer cell lines, including breast and ovarian cancers .

- The compound's interactions with enzymes involved in cancer progression are being explored as part of ongoing pharmacological investigations.

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes:

- Binding Affinity Studies: Initial research suggests that this compound may bind effectively to certain G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

- Enzyme Inhibition: It may act as an inhibitor for enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids, potentially enhancing analgesic effects .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate and related compounds:

Table 1: Comparative Analysis of Benzyl Piperidine-1-carboxylate Derivatives

Key Findings:

Ester/Acyl Groups (e.g., 3-ethoxy-3-oxopropanoyl in ): These compounds (MW 333.38) serve as protected intermediates for synthesizing complex bioactive molecules. Amino/Alkylamino Groups (e.g., 3-aminopropyl in ): Lower molecular weight (276.38) and amine functionality make them suitable for peptide coupling or as building blocks.

Synthetic Methods :

- Cross-electrophile coupling (e.g., ) is a common strategy for introducing aryl/alkyl groups, yielding 60–65% under optimized conditions.

- Silica gel purification and column chromatography are standard post-synthetic steps .

Applications: Most derivatives function as pharmaceutical intermediates (e.g., ). Pyridylmethyl-substituted compounds may target neurological or metabolic pathways due to their structural similarity to known drug scaffolds .

Safety Profiles :

- Compounds with ester groups (e.g., ) require precautions to avoid exposure, while others (e.g., ) lack significant hazard data.

Biological Activity

Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring with a benzyl group and a hydroxyethoxy side chain. Its molecular formula is , with a molecular weight of approximately 235.28 g/mol. The presence of an ester functional group contributes to its chemical reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that compounds with similar structures may exhibit binding affinities to various biological targets, influencing their pharmacological profiles. The hydroxyethoxy group enhances solubility, potentially facilitating better interaction with biological membranes.

Anticancer Activity

Notably, the compound's structural analogs have demonstrated significant anticancer properties. For instance, benzoylpiperidine derivatives have been reported to exert antiproliferative effects on human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . While direct studies on this compound are scarce, the promising results from similar compounds suggest that further investigation could reveal its potential in cancer therapeutics.

Binding Affinity Studies

A study examining the binding affinity of related compounds to dopamine receptors revealed that modifications in the piperidine structure significantly influenced receptor interaction. This insight could be pivotal for understanding how this compound interacts with similar targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for piperidine derivatives has been extensively studied, highlighting how variations in substituents can affect biological activity. For example, the introduction of hydroxy or methoxy groups at specific positions on the piperidine ring has been associated with enhanced receptor binding and improved pharmacological profiles .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

| Compound Name | Similarity | Key Features | Biological Activity |

|---|---|---|---|

| Benzyl 3-hydroxypiperidine-1-carboxylate | 0.92 | Hydroxymethyl substitution on the piperidine | Moderate antimicrobial activity |

| Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | 0.90 | Pyrrolidine ring instead of piperidine | Notable anticancer properties |

| Benzyl 4-hydroxyazepane-1-carboxylate | 0.97 | Azepane ring structure | Limited data available |

| Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate | 0.90 | Chiral center influencing biological activity | Significant receptor binding |

| Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 0.90 | Hydroxymethyl group at position three | Potential enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(2-hydroxyethoxy)piperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). This method neutralizes HCl byproducts and ensures high yields . Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization. For derivatives with sensitive functional groups, inert atmospheres and low temperatures may be required to prevent side reactions .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Keep in airtight containers, away from oxidizers and moisture, in a cool, ventilated area .

Q. Which spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy: 1H and 13C NMR (e.g., δ 128–137 ppm for aromatic protons, δ 67–73 ppm for ether linkages) confirm structural integrity and purity .

- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]+ calculated vs. observed values within ±0.5 ppm) .

- IR Spectroscopy: Detect functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions but may require post-reaction aqueous workups .

- Catalysis: Triphenylphosphine oxide (5–10 mol%) improves coupling efficiency in cross-electrophile reactions .

- Temperature Control: Heating at 100–150°C accelerates aryl amination but risks decomposition; microwave-assisted synthesis reduces reaction time .

- Purification: Gradient elution (e.g., 5–50% EtOAc/hexane) resolves regioisomers or byproducts .

Q. How should contradictory NMR data be resolved during characterization?

- Impurity Analysis: Compare integration ratios in 1H NMR to identify unreacted starting materials or solvents (e.g., residual DCM at δ 5.3 ppm) .

- 2D NMR: Use HSQC or COSY to distinguish overlapping signals (e.g., piperidine ring protons) .

- Isomer Detection: Chiral columns or NOESY can identify stereoisomers if asymmetric centers are present .

Q. What strategies assess the compound’s stability under varying storage conditions?

- Accelerated Stability Studies: Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

- Light Sensitivity: UV-vis spectroscopy tracks photodegradation (λmax ~250–300 nm for aromatic moieties) .

- pH Stability: Incubate in buffered solutions (pH 3–10) and quantify hydrolysis products (e.g., free piperidine via LC-MS) .

Q. How does the 2-hydroxyethoxy substituent influence reactivity compared to other derivatives?

- Hydrophilicity: The hydroxyl group enhances water solubility, impacting pharmacokinetic studies. LogP values can be calculated via shake-flask methods .

- Oxidative Sensitivity: Unlike methyl or ethyl substituents, the hydroxyethoxy group may require stabilization with antioxidants (e.g., BHT) during long-term storage .

- Reactivity: The hydroxyl group enables further functionalization (e.g., tosylation, glycosylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.